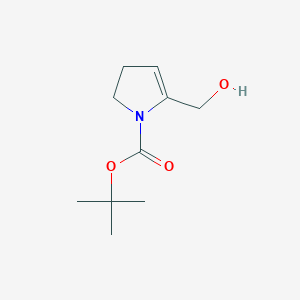
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate
説明
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate is a compound that belongs to the class of N-protected pyrroles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h5,12H,4,6-7H2,1-3H3 |
InChIキー |
MBYYHZUQGMDOSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC=C1CO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate typically involves the protection of the amino group of 2-hydroxymethyl-4,5-dihydropyrrole with the tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and reduction to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol.
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Major Products Formed
Deprotection: 2-hydroxymethyl-4,5-dihydropyrrole.
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alcohol.
科学的研究の応用
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptidomimetics and other bioactive compounds.
Materials Science: Utilized in the preparation of functionalized materials with specific properties.
作用機序
The mechanism by which tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate exerts its effects is primarily through its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, to reveal the free amine .
類似化合物との比較
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate can be compared with other N-protected pyrroles and similar compounds:
N-(tert-butoxycarbonyl)-pyrrole: Similar in structure but lacks the hydroxymethyl group.
N-(tert-butoxycarbonyl)-indole: Another N-protected heterocycle with different electronic properties.
N-(tert-butoxycarbonyl)-2-hydroxymethyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrrole ring.
These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which can undergo further functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


